N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Description

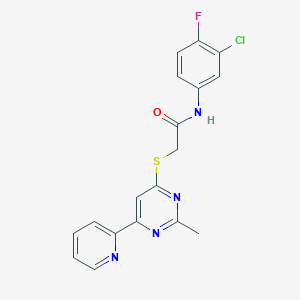

N-(3-Chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 3-chloro-4-fluorophenyl moiety linked via a thioether bridge to a 2-methyl-6-(pyridin-2-yl)pyrimidine core.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-12-5-6-14(20)13(19)8-12/h2-9H,10H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVSAKAILCIDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chlorofluorophenyl moiety : Enhances lipophilicity and bioavailability.

- Pyrimidine and pyridine rings : Known for their biological activity, particularly in anticancer and antimicrobial applications.

- Thioacetamide linkage : Imparts unique reactivity and potential for diverse biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds, focusing on their ability to inhibit key proteins involved in cancer cell proliferation. For instance:

- Inhibition of Polo-like Kinase 1 (Plk1) : Compounds with structural similarities to this compound have shown promising results as Plk1 inhibitors. The IC50 values for these inhibitors often fall within the nanomolar range, indicating potent activity against cancer cell lines .

- Structure–Activity Relationship (SAR) : The SAR studies reveal that modifications to the phenyl and pyrimidine rings can significantly enhance anticancer activity. For example, substituents that increase electron density on the aromatic systems tend to improve binding affinity to target proteins .

Antimicrobial Activity

The compound's thioacetamide component suggests potential antibacterial properties, particularly against Gram-negative bacteria:

- Mechanism of Action : Similar thioacetamide derivatives have been shown to disrupt bacterial cell wall synthesis and inhibit vital enzymatic pathways .

- Efficacy Against Resistant Strains : Compounds with thioacetamide linkages have demonstrated effectiveness against multi-drug resistant strains of bacteria, making them candidates for further development as novel antibiotics .

Case Study 1: Anticancer Efficacy in Cell Lines

A study evaluated the anticancer effects of a related compound on HeLa cells, demonstrating significant inhibition of cell viability at concentrations as low as 10 µM. The compound induced apoptosis through caspase activation, suggesting a mechanism involving programmed cell death .

Case Study 2: Antibacterial Activity Assessment

In vitro testing against Escherichia coli showed that derivatives of thioacetamide exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL. These findings underscore the importance of structural modifications in enhancing antibacterial potency .

Table 1: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

- Structural Differences : Replaces the 3-chloro-4-fluorophenyl group with a 3,4-dimethoxyphenyl moiety.

- Pharmacological Activity: Demonstrated potent anticonvulsant efficacy in the maximal electroshock (MES) model, with 100% seizure prevention in mice at 30 mg/kg . ED50 = 21.5 mg/kg (MES model); TD50 = 245.7 mg/kg, yielding a high protective index (PI = 11.4) . No adverse behavioral effects in open-field tests, indicating favorable tolerability .

- ADMET Profile :

- Synthesis : Achieved via alkylation of 2-methyl-6-(pyridin-2-yl)pyrimidin-4(3H)-one with N-(3,4-dimethoxyphenyl)-2-chloroacetamide in the presence of Lawesson’s reagent (84% yield) .

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

- Structural Differences: Features a 4-chlorophenyl group and a cyano-substituted styrylpyridine core.

- Key Data: Synthesized via refluxing 2-chloro-N-(4-chlorophenyl)acetamide with a pyridine derivative in ethanol (85% yield) . No direct pharmacological data provided, but the chloro-substituted aryl group may enhance hydrophobic interactions in target binding .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

- Structural Differences : Replaces the pyrimidine-thioether core with a naphthalene ring.

- Key Data: Crystallographic studies confirm planar geometry, suggesting stable π-π stacking interactions .

Trifluoromethyl/Cyano-Substituted Analogs

- Examples: 2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-fluorophenyl)acetamide .

- Thienyl substituents may alter solubility and CNS penetration compared to pyridin-2-yl groups .

Comparative Data Table

Key Research Findings and Implications

Structural-Activity Relationships :

- Methoxy groups (Epirimil) improve water solubility but may reduce CNS penetration compared to halogenated analogs .

- Chloro-fluoro substitutions likely enhance target affinity through hydrophobic and electrostatic interactions, though in vivo validation is needed .

Synthetic Feasibility :

- Lawesson’s reagent-mediated thioether formation is a robust method for pyrimidine-thio-acetamide synthesis (yields >80%) .

Pharmacological Gaps :

- The chloro-fluoro analog lacks reported ED50/TD50 data, necessitating MES or pentylenetetrazole (PTZ) model testing .

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide?

- Methodology : The synthesis typically involves sequential substitution and condensation reactions. For example, a pyrimidine-thioacetamide scaffold can be constructed by reacting substituted pyrimidine intermediates with thioacetamide derivatives under alkaline conditions. Key steps include:

- Substitution of halogen atoms (e.g., fluoro or chloro) on the phenyl ring with nucleophiles like pyridylmethoxy groups .

- Condensation reactions using coupling agents (e.g., DCC or EDC) to attach acetamide moieties .

Critical parameters include pH control (alkaline for substitution, acidic for reduction) and temperature (e.g., 120°C for 16 hours in N-methylpyrrolidone (NMP)) .

Q. What key structural features influence the compound’s reactivity and biological activity?

- Methodology : The compound’s bioactivity is influenced by:

- Electron-withdrawing groups : The 3-chloro-4-fluorophenyl group enhances electrophilicity, facilitating interactions with biological targets like kinases .

- Pyrimidine-thioether linkage : The sulfur atom improves metabolic stability and modulates solubility .

- Pyridinyl substituents : These contribute to π-π stacking interactions in enzyme binding pockets .

X-ray crystallography (e.g., dihedral angles between pyrimidine and phenyl rings) confirms conformational rigidity impacting binding .

Q. What spectroscopic and chromatographic techniques validate the compound’s purity and structure?

- Methodology :

- NMR : H and C NMR identify substituent patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .

- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., m/z 394.38 for related analogs) .

- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing the lattice) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrimidine-thioacetamide coupling step?

- Methodology : Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents like NMP enhance solubility of intermediates at elevated temperatures (e.g., 31% yield in NMP vs. <15% in DMF) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve substitution efficiency for halogenated precursors .

- Workup protocols : Sequential extraction with CHCl and purification via silica gel chromatography (e.g., CHCl/MeOH gradients) minimize byproducts .

Q. How should researchers address contradictions in reported biological activity data?

- Methodology : Contradictions often arise from:

- Polymorphic forms : Different crystal structures (e.g., hydrogen-bonding variations) alter solubility and bioavailability .

- Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives due to competitive binding .

- Metabolite interference : Use LC-MS/MS to identify active metabolites (e.g., oxidized pyrimidine derivatives) that may contribute to observed effects .

Q. What computational methods predict the binding affinity of this compound to kinase targets?

- Methodology :

- Molecular docking : Software like AutoDock Vina models interactions with kinase ATP pockets (e.g., pyridinyl group positioning near hinge regions) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding) .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values for chloro/fluoro groups) with IC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.